
Framycetin sulfate
Overview
Description
Framycetin sulfate (C₂₃H₄₆N₆O₁₃·3H₂SO₄), also known as neomycin B sulfate, is an aminoglycoside antibiotic derived from Streptomyces fradiae . It is a component of neomycin and hydrolyzes into neamine and neobiosamine B . Clinically, it is used to treat bacterial eye infections, otitis externa, and diabetic wounds due to its broad-spectrum activity against Gram-negative and some Gram-positive bacteria . This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically interacting with the 16S rRNA decoding site . It also exhibits inhibitory effects on RNase P cleavage activity (Ki = 35 μM) and hammerhead ribozymes (Ki = 13.5 μM), highlighting its dual role in targeting bacterial and human RNA structures .
Preparation Methods
Microbial Fermentation and Initial Production
Strain Selection and Culture Conditions
Framycetin sulfate is biosynthesized by Streptomyces species, notably Streptomyces fradiae (ATCC 10745) and Streptomyces No. 3535 . These strains are cultivated in submerged aerobic fermentation systems using nutrient-rich media containing:
-
Carbon sources : Glucose (20–30 g/L) or starch hydrolysates
-
Nitrogen sources : Soybean meal (15–25 g/L) or corn steep liquor
-
Inorganic salts : MgSO₄ (0.5–1.0 g/L), KH₂PO₄ (2–3 g/L), and trace metals
Fermentation occurs at 28–32°C with a pH maintained at 6.8–7.2 through automated titration. Dissolved oxygen levels are critical, typically kept above 30% saturation using turbine agitators (300–500 rpm) . The process yields 4.5–6.2 g/L of crude framycetin after 120–144 hours .
Table 1: Fermentation Parameters for Streptomyces fradiae
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 28–32°C | ±15% yield variance |
pH | 6.8–7.2 | <6.5 reduces synthesis |
Aeration Rate | 1.0–1.5 vvm | Critical for growth |
Agitation Speed | 300–500 rpm | Enhances oxygen transfer |
Downstream Processing and Isolation
Primary Recovery and Adsorption
The fermentation broth is acidified to pH 2.0–3.0 with H₂SO₄ to precipitate proteins and cellular debris. Subsequent centrifugation (8,000–10,000 ×g) separates biomass, yielding a clarified supernatant containing framycetin . Cation-exchange resins like Amberlite IRC-50 (H⁺ form) are employed for adsorption, with binding capacities of 0.8–1.2 g framycetin/L resin .
Elution and Fractionation
Elution utilizes stepwise ammonia gradients (0.15–2.5 M) to separate framycetin from impurities. A patented method (HU213477B) achieves 92–95% purity using:
-
Initial elution : 0.15 M NH₄OH to remove weakly bound contaminants
The eluate is concentrated to 30–35% solids via vacuum evaporation and treated with activated carbon (0.5–1.0% w/v) to remove pigments and endotoxins .
Sulfation and Final Product Formation
Chemical Conversion to Sulfate Salt
The framycetin base is reacted with H₂SO₄ under controlled conditions:
-
Molar ratio : 1:3 (framycetin base:H₂SO₄)
-
Temperature : 40–50°C
This yields this compound with >98% chemical purity, as confirmed by ion-pair HPLC.
Table 2: Sulfation Reaction Optimization
Condition | Optimal Value | Purity Outcome |
---|---|---|
H₂SO₄ Concentration | 5–7% (v/v) | Maximizes sulfation |
Reaction Time | 2–4 hours | Prevents over-sulfation |
Final pH | 6.8–7.1 | Ensures stability |
Industrial-Scale Manufacturing Workflows
Large-Scale Fermentation Systems
Industrial bioreactors (10,000–50,000 L capacity) utilize fed-batch operations to maintain substrate concentrations. A typical production cycle includes:
-
Inoculum development : 3-stage seed culture expansion over 72 hours
-
Production phase : 144-hour fermentation with automated nutrient feeding
-
Harvest criteria : Framycetin titer ≥5 g/L, confirmed by bioassay
Purification at Scale
The patent HU213477B details a pyrogen-free process using sequential ion-exchange columns:
-
First column : Varion KCO resin with NH₄OH elution (2.5 M)
-
Second column : Re-binding and elution with 1.0–2.0 M NH₄OH
-
Final steps : Activated carbon treatment, spray drying (inlet temp: 180–200°C)
This method achieves 694 NE/mg biological activity, exceeding pharmacopeial standards .
Quality Control and Analytical Validation
Purity Assessment
-
HPLC Analysis : C18 column, 0.1 M KH₂PO₄ (pH 3.0)/acetonitrile (85:15) mobile phase
-
Impurity profile : <1.5% neomycin C, <0.2% related substances
Biological Potency Testing
The agar diffusion assay using Staphylococcus aureus ATCC 6538 demonstrates linear correlation (R²=0.992) between zone diameter and framycetin concentration (5–50 μg/mL) .
Emerging Technologies and Process Optimization
Recent advances include:
Chemical Reactions Analysis
Primary Reaction Pathways
Framycetin sulfate undergoes four principal reaction types:
*Note: Substitution reactions are theorized but not experimentally detailed in available literature.
Degradation Products Under Forced Conditions
Forced degradation studies reveal distinct products based on reaction environments:
Key finding: this compound is highly stable under photolytic conditions but sensitive to hydrolytic, oxidative, and thermal stress .
Stability in Aqueous Solutions
- pH Dependency : Stability decreases in strongly acidic (pH < 3) or alkaline (pH > 9) media due to accelerated hydrolysis .
- Temperature : Half-life reduces significantly above 40°C, with rapid degradation at 60°C .
Analytical Methods for Reaction Monitoring
- HPTLC : Silica gel plates with acetonitrile:methanol:water (7.5:0.5:2) mobile phase resolve this compound (Rf 0.46 ± 0.02) from degradants .
- HPLC-UV : Utilizes 2,4-dinitrofluorobenzene derivatization for quantification (λ = 365 nm) .
Pharmacological Implications of Degradation
- Loss of Efficacy : Hydrolysis products (neamine, neobiosamine B) lack antibacterial activity .
- Toxicity Risks : Oxidized derivatives may exhibit nephrotoxic or ototoxic effects, though data remain limited .
Citations reflect peer-reviewed studies from PubMed Central, DrugBank, and analytical chemistry journals.
Scientific Research Applications
Therapeutic Uses
Framycetin sulfate is primarily indicated for the treatment of bacterial infections in the skin and eyes. Its broad-spectrum activity makes it effective against many aerobic gram-negative and some gram-positive bacteria, including Staphylococcus aureus. The following table summarizes its key therapeutic applications:
Efficacy in Wound Healing
Recent studies have examined the effectiveness of this compound in enhancing wound healing processes. A comparative study assessed this compound against other topical treatments in diabetic rat models, revealing significant findings:
- Wound Healing Rate : this compound demonstrated a notable wound healing rate compared to other creams tested. In a study involving incision and excision wound models, the tensile strength of wounds treated with this compound was significantly higher than those treated with alternative creams .
- Statistical Outcomes : The study reported that wounds treated with this compound healed within 21 days compared to 17 days for the most effective cream tested (cream B). The tensile strength measurements were as follows:
Group | Tensile Strength (g) ± SEM |
---|---|
Cream A | 825 ± 22.36 |
Cream B | 941.66 ± 15.36*** |
This compound | 920.83 ± 10.04** |
*Note: Values are expressed as means ± SEM for six rats per group; significance levels are indicated by asterisks (P < 0.01, *** P < 0.001) .
Safety Profile and Side Effects
While this compound is generally well-tolerated, it is essential to consider potential side effects:
- Local Reactions : Common side effects include irritation, discomfort, and stinging sensations at the application site .
- Allergic Reactions : There is a risk of allergic reactions in sensitive individuals, particularly among those with known allergies to aminoglycosides such as neomycin .
- Resistance Development : Prolonged use may lead to the overgrowth of non-susceptible organisms, necessitating careful monitoring during treatment .
Case Studies and Further Research
Further investigations are warranted to explore additional applications of this compound, particularly in combination therapies or novel formulations that may enhance its efficacy while minimizing resistance development.
Mechanism of Action
Framycetin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leading to the production of faulty proteins that are essential for bacterial growth and survival. The antibiotic is particularly effective against aerobic bacteria .
Comparison with Similar Compounds
Structural and Chemical Properties
Framycetin sulfate shares structural similarities with other aminoglycosides like kanamycin, tobramycin, and neomycin. However, its sulfate formulation enhances solubility and stability. Key differences include:
This compound and neomycin B are identical in composition, differing only in nomenclature . Analytical methods, such as HPLC with evaporative light scattering detection, distinguish this compound from neomycin sulfate by their retention times and sulfate content .
Efficacy in Wound Healing
This compound is often used as a benchmark in wound healing studies. Comparative data with polyherbal formulations reveal nuanced efficacy:
While this compound remains a standard antimicrobial, these studies suggest that certain herbal formulations may accelerate epithelialization and reduce healing time .
Mechanism of Action and Resistance
This compound’s ribosomal binding mechanism is shared with other aminoglycosides, but its RNA-binding specificity varies:
- Ribosomal Interaction : Binds to the 16S rRNA (nucleotides 1400–1500), inducing mRNA misreading and inhibiting translocation .
- Resistance Profile: Like neomycin, framycetin is susceptible to modification by aminoglycoside acetyltransferases and phosphotransferases, limiting its use in systemic infections .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for assessing Framycetin sulfate purity in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is widely used. Key parameters include a C18 column, mobile phase of water-acetonitrile-trifluoroacetic acid (95:5:0.1), and flow rate of 1 mL/min . Calibration curves should be validated for linearity (R² > 0.99) and precision (RSD < 2%). This method resolves Framycetin from contaminants like neomycin B, critical for ensuring batch consistency.
Q. How does this compound inhibit bacterial growth at the molecular level?
Framycetin binds to the 30S ribosomal subunit, disrupting protein synthesis by inducing mRNA misreading and premature termination. Its Ki values for RNase P (35 μM) and hammerhead ribozyme (13.5 μM) suggest additional RNA-targeted mechanisms, which can be confirmed via electrophoretic mobility shift assays (EMSAs) . Dose-response curves in E. coli models (e.g., MIC90 at 2–4 μg/mL) are standard for efficacy studies.
Q. What in vitro models are suitable for evaluating Framycetin's efficacy against wound infections?
Use Staphylococcus aureus biofilm assays on collagen-coated plates to simulate wound matrices. Framycetin-impregnated non-woven dressings (1% concentration) reduce biofilm biomass by 70–80% after 24 hours, measured via crystal violet staining . Include negative controls (plain gauze) and positive controls (e.g., gentamicin) to contextualize results.
Advanced Research Questions
Q. How can researchers resolve discrepancies in Framycetin's reported antimicrobial efficacy across studies?
Contradictions often arise from variations in bacterial strain susceptibility or experimental conditions. Meta-analysis frameworks (e.g., PRISMA guidelines) should stratify data by strain (e.g., ATCC vs. clinical isolates), inoculum size, and culture media. Statistical tools like random-effects models account for heterogeneity, while in silico docking studies (e.g., using AutoDock Vina) clarify ribosomal binding affinity differences .
Q. What experimental designs optimize HPLC parameters for Framycetin quantification in complex biological matrices?
For serum/plasma samples, employ protein precipitation with acetonitrile (3:1 ratio) followed by solid-phase extraction (C18 cartridges). Adjust the mobile phase to methanol-0.1M ammonium acetate (75:25) to enhance peak resolution. Validate recovery rates (>85%) and limit of quantification (LOQ < 0.1 μg/mL) per ICH Q2(R1) guidelines . Include internal standards (e.g., tobramycin) to correct matrix effects.
Q. How can Framycetin's potential ototoxicity be mitigated in preclinical models without compromising efficacy?
Co-administration with otoprotectants like sodium thiosulfate (200 mg/kg) in rodent models reduces cochlear hair cell damage. Use auditory brainstem response (ABR) thresholds and histopathology to assess toxicity. Pharmacokinetic studies should monitor Framycetin's half-life (t½ ~2–3 hours in mice) to adjust dosing intervals . Dual-luciferase reporter assays can screen for RNase P inhibition at sub-ototoxic concentrations.
Q. What strategies address Framycetin resistance in Gram-negative pathogens?
Investigate efflux pump upregulation (e.g., AcrAB-TolC in Enterobacteriaceae) via RT-qPCR of acrA/acrB expression. Combine Framycetin with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to restore susceptibility. Resistance gene transfer can be tracked using conjugation assays with plasmid-borne aac(6′)-Ib . Minimum inhibitory concentration (MIC) shifts from 2 μg/mL to >32 μg/mL indicate resistance emergence.
Q. Methodological Considerations
Q. How should researchers validate Framycetin's stability in topical formulations under varying storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., neamine). Follow ICH Q1A(R2) protocols, ensuring ±10% potency retention. For freeze-thaw cycles (-20°C to 25°C), assess particle size distribution (via dynamic light scattering) to detect aggregation .
Q. What statistical approaches are recommended for analyzing Framycetin's synergistic effects in combination therapies?
Fractional inhibitory concentration (FIC) indices determine synergy (FIC ≤0.5) with drugs like gramicidin. Use checkerboard assays in 96-well plates, analyzed via Bliss independence or Loewe additivity models. Bootstrap resampling (1,000 iterations) reduces Type I errors in synergy claims .
Q. How can transcriptomic profiling elucidate Framycetin's impact on bacterial stress response pathways?
RNA-seq of Framycetin-treated Pseudomonas aeruginosa (2× MIC, 2 hours) identifies upregulated oxidative stress genes (e.g., sodM, katA). Validate via CRISPR-Cas9 knockouts and ROS detection (DCFH-DA fluorescence). Pathway enrichment tools (e.g., DAVID) link differentially expressed genes to antibiotic persistence mechanisms .
Q. Data Integrity & Reproducibility
Q. What measures ensure reproducibility in Framycetin-related animal studies?
Adopt ARRIVE 2.0 guidelines: report sample size calculations (power ≥80%, α=0.05), randomize treatment groups, and blind outcome assessments. Share raw data (e.g., bacterial CFU counts, histopathology images) in repositories like Figshare. Replicate key findings in ≥2 independent labs using standardized ATCC strains .
Q. How should conflicting results on Framycetin's RNA-binding specificity be addressed?
Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities for diverse RNA targets. Resolve discrepancies by controlling Mg²⁺ concentrations (1–5 mM), which influence Framycetin-RNA interactions .
Properties
Key on ui mechanism of action |
Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy. ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ |
---|---|
CAS No. |
1405-10-3 |
Molecular Formula |
C23H48N6O17S |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |
InChI Key |
OIXVKQDWLFHVGR-GQTDVWSESA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Key on ui other cas no. |
1405-10-3 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
1404-04-2 (Parent) |
solubility |
Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |
Synonyms |
Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.